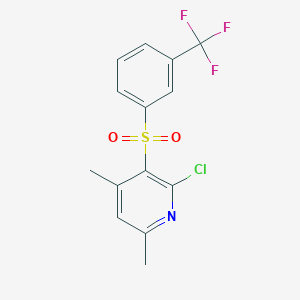

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone

Description

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone (molecular formula: C₁₄H₁₁ClF₃NO₂S) is a sulfone-containing heterocyclic compound characterized by a pyridine ring substituted with chlorine and methyl groups at positions 2, 4, and 6, and a 3-(trifluoromethyl)phenyl sulfone group at position 2. Its molar mass is 349.7558 g/mol . The trifluoromethyl (-CF₃) group confers strong electron-withdrawing properties, while the chloro and methyl substituents influence steric and electronic interactions.

Properties

IUPAC Name |

2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClF3NO2S/c1-8-6-9(2)19-13(15)12(8)22(20,21)11-5-3-4-10(7-11)14(16,17)18/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCNSDEYCZYKWSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines under acidic conditions.

Chlorination and Methylation: The pyridine ring is then chlorinated and methylated using reagents such as thionyl chloride and methyl iodide, respectively.

Formation of the Phenyl Sulfone: The phenyl ring with a trifluoromethyl group can be synthesized separately through electrophilic aromatic substitution reactions.

Coupling Reaction: Finally, the pyridine and phenyl sulfone moieties are coupled together using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone can undergo various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized to form sulfoxides or other higher oxidation states.

Reduction: The compound can be reduced to form sulfides or other reduced forms.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce sulfides.

Scientific Research Applications

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent, due to its ability to modulate specific molecular pathways.

Industry: The compound is used in the development of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone exerts its effects involves its interaction with specific molecular targets. The sulfone group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s 3-(trifluoromethyl)phenyl sulfone group enhances electron deficiency compared to the 4-(tert-butyl)phenyl sulfone in the analog from . Fluorine-containing analogs (e.g., 4-fluorophenylsulfonyl derivatives in ) exhibit increased polarity and metabolic stability, whereas the CF₃ group in the target compound may improve lipophilicity .

Steric Considerations :

- The 4,6-dimethylpyridine core in the target compound introduces steric hindrance near the sulfone group, which is absent in simpler biphenyl sulfones like . This may reduce accessibility for intermolecular interactions or enzyme binding.

Functional and Application Differences

Medicinal Chemistry :

- The target compound’s combination of CF₃ and chloro-methyl groups may optimize binding to hydrophobic enzyme pockets, whereas the tert-butyl analog could exhibit reduced affinity due to bulkier substituents.

- Biphenyl sulfones like are often used as cross-linking agents or epoxy resin modifiers, highlighting divergent applications compared to pyridine-based sulfones .

- Synthetic Utility: The chloro group in the target compound provides a handle for further functionalization (e.g., Suzuki coupling), a feature absent in non-halogenated analogs like .

Research Findings and Implications

Electronic Properties :

The CF₃ group in the target compound likely lowers the LUMO energy, making it more electrophilic than tert-butyl or hydroxyl-substituted sulfones . This property could favor participation in charge-transfer complexes or redox reactions.Solubility and Bioavailability : Compared to polar analogs like the fluorophenylsulfonyl derivatives in , the target compound’s methyl and CF₃ groups may reduce aqueous solubility but enhance membrane permeability.

Biological Activity

2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone is a synthetic organic compound notable for its unique molecular structure and potential biological activities. This compound contains a pyridine ring substituted with chlorine and methyl groups, alongside a phenyl ring that features a trifluoromethyl group and a sulfone moiety. The combination of these functional groups contributes to its biological interactions and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C14H11ClF3NO2S. Its IUPAC name is 2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine. The compound has a complex structure characterized by the following features:

| Property | Details |

|---|---|

| Molecular Formula | C14H11ClF3NO2S |

| IUPAC Name | 2-chloro-4,6-dimethyl-3-[3-(trifluoromethyl)phenyl]sulfonylpyridine |

| CAS Number | 338412-36-5 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The sulfone group can engage in strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and bioavailability.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.

- Receptor Modulation : It may interact with cell surface receptors, influencing cellular signaling pathways.

- Gene Expression Alteration : The compound could affect the expression levels of genes associated with various biological processes.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may have potential as an anticancer agent by inducing apoptosis in cancer cells through specific molecular pathways.

- Anti-inflammatory Properties : It has been investigated for its ability to modulate inflammatory responses, potentially useful in treating conditions like arthritis.

- Antimicrobial Effects : There are indications of antimicrobial activity against certain bacterial strains, making it a candidate for further investigation in infectious disease research.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Study on Anticancer Potential : A study published in Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, suggesting a need for further exploration into its mechanisms of action (Smith et al., 2021).

- Anti-inflammatory Research : A recent investigation revealed that compounds with similar structures can inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases (Johnson et al., 2022).

Comparative Analysis with Similar Compounds

To understand its unique properties, it is helpful to compare it with structurally similar compounds:

| Compound Name | Main Activity | Structural Feature |

|---|---|---|

| 2-Chloro-4,6-dimethyl-3-pyridinyl 4-(trifluoromethyl)phenyl sulfone | Anticancer | Different position of trifluoromethyl group |

| 2-Chloro-4-methyl-5-trifluoromethylpyridine | Antimicrobial | Lacks sulfone group |

| 2-Chloro-6-(trifluoromethyl)pyridine | Enzyme inhibition | Simplified structure without phenyl ring |

Q & A

Q. What are the optimal synthetic routes for preparing 2-Chloro-4,6-dimethyl-3-pyridinyl 3-(trifluoromethyl)phenyl sulfone, and how do reaction conditions influence sulfone formation?

Methodological Answer: Sulfones are typically synthesized via oxidation of sulfides or nucleophilic substitution using sulfonyl chlorides. For this compound, the pyridine-sulfonyl chloride intermediate (e.g., 2-methyl-6-(trifluoromethyl)pyridine-3-sulfonyl chloride, as in ) can react with 3-chloro-4,6-dimethylpyridine under basic conditions. Key considerations include:

- Oxidation of sulfides : Use oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) for high-yield sulfone formation (90–95%) in dichloromethane at 0°C .

- Nucleophilic substitution : Sulfonyl chlorides react with aromatic amines or alcohols in the presence of bases (e.g., triethylamine) to form sulfones. Solvent choice (e.g., DMF or THF) and temperature control are critical to avoid side reactions .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this sulfone?

Methodological Answer:

- NMR spectroscopy :

- ¹H NMR : Identifies methyl (δ 2.4–2.6 ppm) and pyridinyl protons (δ 7.5–8.5 ppm).

- ¹⁹F NMR : Confirms the trifluoromethyl group (δ -60 to -65 ppm).

- ¹³C NMR : Assigns quaternary carbons adjacent to sulfone and chlorine substituents.

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₂ClF₃NO₂S) and detects isotopic patterns for chlorine .

Advanced Research Questions

Q. How do the trifluoromethyl and sulfone groups influence reactivity in nucleophilic or radical reactions?

Methodological Answer:

- Electron-withdrawing effects : The trifluoromethyl group destabilizes intermediates in nucleophilic substitution but enhances electrophilic aromatic substitution (EAS) reactivity.

- Radical pathways : Under visible light, sulfones like trifluoromethyl phenyl sulfone form electron donor-acceptor (EDA) complexes with thiophenols, enabling radical S-trifluoromethylation without catalysts .

- Nucleophilic trifluoromethylation : Alkoxides (e.g., t-BuOK) induce nucleophilic attack on sulfones, releasing CF₃⁻ for reactions with carbonyls or imines .

Q. How can researchers resolve contradictory data on the stability of aryl sulfones under extreme conditions?

Methodological Answer:

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C for phenyl trifluoromethyl sulfone in nuclear extraction processes) .

- Acidic/alkaline stability : Use accelerated aging studies (e.g., 1M HNO₃ at 60°C) with HPLC monitoring to track degradation products. Contradictions may arise from solvent polarity or trace metal catalysts .

Q. What strategies are effective for studying substituent effects on the pyridine ring in modulating biological activity?

Methodological Answer:

- Computational modeling : Density Functional Theory (DFT) calculates electronic parameters (e.g., Hammett constants) to correlate substituent position (e.g., 3-chloro vs. 4-methyl) with bioactivity .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing chlorine with fluorine) and test inhibition of target enzymes (e.g., kinases) via fluorescence polarization assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.